molecular formula C12H12N2O3 B13277665 2-[2-(4-Methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid

2-[2-(4-Methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid

Cat. No.: B13277665
M. Wt: 232.23 g/mol
InChI Key: HNBZKJYQTQENNR-UHFFFAOYSA-N
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Description

Systematic IUPAC Name and Alternative Designations

The systematic IUPAC name for this compound is derived from its pyrazole core, acetic acid substituent, and aromatic substitution pattern. The parent structure is a 2,3-dihydro-1H-pyrazol-3-one ring, which is substituted at the 2-position with a 4-methylphenyl group and at the 4-position with an acetic acid moiety. This results in the full name: This compound .

Alternative designations include simplified versions of the IUPAC name, such as 4-(carboxymethyl)-2-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-3-one , which emphasizes the acetic acid group’s position on the pyrazole ring. The SMILES notation (O=C(O)CC1=CNN(C2=CC=C(C)C=C2)C1=O) encodes the molecular connectivity, highlighting the ketone (O=C), acetic acid (O=C(O)), and 4-methylphenyl (C2=CC=C(C)C=C2) groups. Non-systematic synonyms are limited in literature, though related pyrazole derivatives often adopt trivial names based on substitution patterns (e.g., “tolylpyrazolone” for analogs with methylphenyl groups).

Molecular Formula and Weight

The molecular formula , C₁₂H₁₂N₂O₃, reflects the compound’s composition: 12 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms. This formula aligns with the pyrazole ring (C₃H₃N₂O), acetic acid (C₂H₄O₂), and 4-methylphenyl (C₇H₇) substituents.

The molecular weight is calculated as 232.24 g/mol, derived from the sum of atomic masses:

  • Carbon: 12 × 12.01 = 144.12 g/mol
  • Hydrogen: 12 × 1.01 = 12.12 g/mol
  • Nitrogen: 2 × 14.01 = 28.02 g/mol
  • Oxygen: 3 × 16.00 = 48.00 g/mol
    Total: 144.12 + 12.12 + 28.02 + 48.00 = 232.24 g/mol .

The InChI identifier (InChI=1S/C12H12N2O3/c1-8-3-5-9(6-4-8)14-11(15)7-10(13-14)12(16)17/h3-6H,7H2,1-2H3,(H,16,17)) and InChI key (MFCD30499069) provide standardized representations for database referencing.

CAS Registry Number and Regulatory Identifiers

The CAS Registry Number for this compound is 1784097-67-1 , a unique identifier assigned by the Chemical Abstracts Service. Regulatory identifiers include:

  • MDL Number : MFCD30499069, used for cataloging in chemical databases.
  • EC Number : Not explicitly listed in available sources, though related pyrazole derivatives (e.g., 86-92-0) are associated with EC 201-708-4.
  • DSSTox Substance ID : Unavailable for this specific compound, though analogs like 3-methyl-1-p-tolyl-5-pyrazolone carry DTXSID6052588.

The absence of extensive regulatory data in public databases suggests this compound is primarily used in research settings rather than commercial or industrial applications. Its structural similarity to pyrazolone derivatives, however, implies potential classification under broader regulatory frameworks for heterocyclic compounds.

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

2-[2-(4-methylphenyl)-3-oxo-1H-pyrazol-4-yl]acetic acid

InChI

InChI=1S/C12H12N2O3/c1-8-2-4-10(5-3-8)14-12(17)9(7-13-14)6-11(15)16/h2-5,7,13H,6H2,1H3,(H,15,16)

InChI Key

HNBZKJYQTQENNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CN2)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid typically involves the condensation of 4-methylphenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent hydrolysis. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. The general synthetic route can be summarized as follows:

    Condensation: 4-methylphenylhydrazine reacts with ethyl acetoacetate in the presence of an acid catalyst to form the intermediate hydrazone.

    Cyclization: The intermediate undergoes cyclization to form the pyrazole ring.

    Hydrolysis: The ester group is hydrolyzed to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

2-[2-(4-Methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, analgesic, and antimicrobial agent.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: It is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-[2-(4-Methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory and analgesic effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Electronic and Physicochemical Properties

The substituent at the para position of the phenyl ring is critical for modulating electronic effects and solubility. Key analogues include:

Compound Substituent (R) Electronic Nature Molecular Weight Key Properties/Effects
Target Compound 4-Methyl Electron-donating ~280–300* Enhanced lipophilicity; moderate solubility
2-[3-(4-Chlorophenyl)...]acetic acid 4-Chloro Electron-withdrawing 312.76 Reduced solubility; increased reactivity
2-[3-(4-Methoxyphenyl)...]acetic acid 4-Methoxy Electron-donating 308.33 Improved solubility (polar group)
2-[2-(2,6-Difluorophenyl)...]acetic acid 2,6-Difluoro Electron-withdrawing 254.19 Lower molecular weight; high electronegativity

*Estimated based on analogues.

Key Observations :

  • Electron-donating groups (e.g., methyl, methoxy) enhance lipophilicity and may improve metabolic stability compared to electron-withdrawing groups (e.g., chloro, fluoro) [13].
Antioxidant and Anti-inflammatory Effects
  • Hydroxyphenylacetic acid derivatives (e.g., 4-hydroxyphenylacetic acid) exhibit notable antioxidant and anti-inflammatory activities due to the phenolic –OH group [3].
  • The target compound lacks a hydroxyl group, which may reduce direct antioxidant effects but could mitigate oxidative degradation, enhancing shelf-life [3].
Enzyme Inhibition
  • The methyl group in the target compound may favor hydrophobic interactions in enzyme pockets, balancing activity and selectivity [1].

Structural and Crystallographic Insights

  • Dihedral angles between the pyrazole core and aryl rings influence molecular conformation. For example, in , a dichlorophenyl-substituted acetamide exhibits dihedral angles of 48.45°–56.33°, affecting crystal packing and solubility [6].

Biological Activity

The compound 2-[2-(4-Methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article provides a comprehensive overview of the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H13N2O3C_{12}H_{13}N_2O_3 with a molecular weight of 233.24 g/mol. The compound features a pyrazole ring substituted with a methylphenyl group and an acetic acid moiety, which may influence its biological interactions.

Mechanisms of Biological Activity

Research indicates that the biological activity of pyrazole derivatives often involves the inhibition of specific enzymes or receptors. In particular, studies have shown that compounds with similar structures can inhibit carbonic anhydrases (CAs), which are crucial for various physiological processes.

Enzyme Inhibition Studies

  • Carbonic Anhydrase Inhibition : A related study demonstrated that certain pyrazole derivatives exhibit significant inhibitory activity against human carbonic anhydrase II (hCAII) and IX (hCAIX). The presence of electron-withdrawing groups on the aromatic ring enhanced inhibitory potency. For instance, a compound with a similar structure showed an IC50 value of 0.75±0.13μM0.75\pm 0.13\,\mu M against hCAII .
  • Anti-inflammatory Activity : Another study indicated that pyrazole derivatives could reduce inflammation by inhibiting the NF-kB signaling pathway, which is often activated during inflammatory responses. Compounds were tested in cell-based assays showing IC50 values below 50μM50\,\mu M, indicating potent anti-inflammatory properties .

Case Studies

Several case studies have documented the efficacy of related pyrazole compounds in preclinical models:

  • Anti-inflammatory Efficacy : In a carrageenan-induced rat paw edema model, pyrazole derivatives demonstrated significant reduction in swelling compared to controls. The most potent compound in this study exhibited an ED50 value comparable to standard anti-inflammatory drugs .
  • Analgesic Activity : In pain models using mice, derivatives similar to this compound showed significant analgesic effects, suggesting potential utility in pain management therapies .

Table 1: Summary of Biological Activities

Activity TypeCompoundIC50/ED50 ValueReference
Carbonic AnhydraseSimilar Pyrazole0.75±0.13μM0.75\pm 0.13\mu M
Anti-inflammatoryVarious Pyrazoles< 50μM50\mu M
AnalgesicRelated DerivativesComparable to diclofenac

Q & A

Q. Advanced

  • Molecular docking (AutoDock Vina) predicts binding affinities to targets like COX-2 or bacterial enzymes .
  • MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR models identify critical substituents (e.g., hydrophobic groups at C4 improve membrane penetration) .

What advanced techniques optimize synthetic yield and scalability?

Q. Advanced

  • Flow chemistry reduces side reactions by precise control of residence time and temperature .
  • Microwave-assisted synthesis accelerates cyclization steps (20-minute reactions vs. 6 hours conventional) .
  • DoE (Design of Experiments) identifies optimal solvent ratios (e.g., EtOH/H₂O 7:3) for crystallization .

How does stereochemistry impact its bioactivity?

Advanced
The Z/E configuration of the pyrazole ring affects target binding. For example:

  • Z-isomers show higher COX-2 selectivity due to planar geometry aligning with the active site .
  • E-isomers exhibit better solubility but reduced potency. Chiral HPLC or NOESY NMR confirms configurations .

What formulation strategies improve bioavailability for in vivo studies?

Q. Advanced

  • Prodrug derivatization : Methyl/ethyl esters enhance intestinal absorption, with hydrolysis in vivo regenerating the active acid .
  • Nanoemulsions (e.g., Tween-80/PEG) increase solubility in pharmacokinetic studies .
  • Co-crystallization with nicotinamide improves thermal stability and dissolution rates .

How do structural analogs compare in target selectivity?

Advanced
Comparative studies using SPR (Surface Plasmon Resonance) reveal:

AnalogTargetBinding Affinity (Kd)
4-Methylphenyl derivativeCOX-212 nM
4-Fluorophenyl analogDNA gyrase8 nM
Docking studies suggest the 4-methyl group enhances hydrophobic interactions in COX-2’s active site .

What in silico tools predict metabolic stability?

Q. Advanced

  • CYP450 metabolism prediction (SwissADME) identifies vulnerable sites (e.g., oxidation at C3).
  • MetaSite models phase I/II metabolism pathways to guide structural modifications (e.g., blocking labile positions with -OCH₃) .
  • PK/PD modeling (GastroPlus) correlates half-life improvements with ester prodrug designs .

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